Glucoraphanin

Übersicht

Beschreibung

Glucoraphanin is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other members of the Brassicaceae family . It is a precursor to sulforaphane, a compound known for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .

Wissenschaftliche Forschungsanwendungen

Regulation der Glukose-Homöostase

Glucoraphanin, durch sein Derivat Sulforaphan (SFN), wurde gezeigt, die Glukose-Homöostase effektiv zu verbessern . Eine gestörte Glukose-Homöostase ist mit metabolischen Syndromen verbunden, darunter Herz-Kreislauf-Erkrankungen, Bluthochdruck, Typ-2-Diabetes mellitus und Fettleibigkeit . Daher ist die Aufrechterhaltung eines ausgeglichenen Glukose-Spiegels für eine optimale biologische Funktion entscheidend .

Steigerung des Pflanzenwachstums

Die Anwendung von Stickstoffdünger, der Glukosinolate (GSLs) wie this compound enthält, wurde als wirksam zur Verbesserung der Wachstumsparameter von Kulturen wie Chinakohl nachgewiesen . Allerdings können übermäßige Mengen das Pflanzenwachstum beeinträchtigen und die Versauerung des Bodens beschleunigen .

Bildung von Sulforaphan

Es wurde gezeigt, dass die Melatonin-Behandlung das this compound-Sulforaphan-System in nach der Ernte frisch geschnittenem Brokkoli positiv beeinflusst . Die Anwendung von Melatonin erhöht die Myrosinase-Aktivität und den Expressionspegel von MYO, was die Bildung von Sulforaphan fördert .

Wirkmechanismus

Target of Action

Glucoraphanin, a glucosinolate found in broccoli, mustard, and other cruciferous vegetables , is converted to sulforaphane by the enzyme myrosinase . Sulforaphane, the active compound, targets the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of antioxidant signaling . Nrf2 serves as a primary cellular defense against the cytotoxic effects of oxidative stress .

Mode of Action

Upon damage to plant tissue (i.e., by chewing, cutting, or mixing), the hydrolysis of this compound via enzymatic activity of myrosinases occurs due to cellular breakdown . This results in the formation of sulforaphane . Sulforaphane then activates Nrf2 signaling, which leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens .

Biochemical Pathways

The this compound biosynthetic pathway comprises at least three stages :

Pharmacokinetics

It is known that this compound is a stable precursor of the nrf2 inducer sulforaphane . The conversion of this compound to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue .

Result of Action

The activation of Nrf2 by sulforaphane leads to the expression and activation of enzymes that metabolize xenobiotics, such as carcinogens . This results in anti-inflammatory, antioxidant, and chemo-protective effects . In particular, this compound has been shown to ameliorate obesity by enhancing energy expenditure and browning of white adipose tissue, and attenuate obesity-related inflammation and insulin resistance by polarizing M2 macrophages and reducing metabolic endotoxemia .

Action Environment

The action of this compound is influenced by environmental factors such as diet. For instance, a high-fat diet can induce obesity, which this compound has been shown to ameliorate . Furthermore, the conversion of this compound to sulforaphane is facilitated by the enzyme myrosinase, which is activated upon damage to the plant tissue, such as when the plant is consumed as part of a diet .

Biochemische Analyse

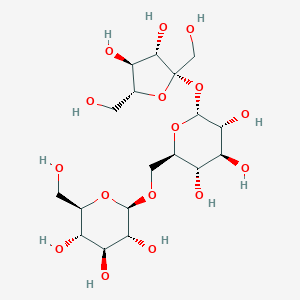

Biochemical Properties

Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group is chiral, and has R absolute configuration . The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase . The biological properties of glucosinolates are related to their particular chemical structure, which includes a common basic aglycone consisting of a β-D-thioglucose with a sulfonated oxime moiety and a variable side chain .

Cellular Effects

This compound has been shown to ameliorate obesity and insulin resistance in mice . It increases energy expenditure and the protein expression of uncoupling protein 1 (Ucp1) in adipose depots . Additionally, this compound attenuates hepatic lipogenic gene expression, lipid peroxidation, classically activated M1-like macrophage accumulation, and inflammatory signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the conversion to sulforaphane by the enzyme myrosinase . Sulforaphane, in turn, is an inducer of cytoprotective enzymes through activation of Nrf2 signaling, and a potent inhibitor of carcinogenesis in multiple murine models .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound supplementation attenuated weight gain, decreased hepatic steatosis, and improved glucose tolerance and insulin sensitivity in high-fat diet (HFD)–fed mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The dose of this compound used in a study was approximately 12 µmol/mouse/day, which is similar to that used in other experiments investigating its antitumor effects in mice .

Metabolic Pathways

This compound is involved in the glucosinolate metabolic pathway . It is converted to sulforaphane by the enzyme myrosinase, which is part of the glucosinolate metabolic pathway .

Transport and Distribution

The accumulation of glucosinolates, including this compound, is controlled by the complex interplay of biosynthesis, transport, storage, and feedback regulatory pathways .

Subcellular Localization

The this compound metabolism-related gene Bol031350 and clubroot resistance gene CRa were both expressed in the cytoplasm and nucleus . This provides a scientific basis for studying the regulation of glucosinolate metabolism and clubroot resistance in cruciferous crops.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glucoraphanin is synthesized from dihomomethionine, which is methionine chain-elongated twice. The sulfinyl group in this compound is chiral and has an R absolute configuration. The stereochemistry is set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from broccoli seeds and sprouts, which are rich sources of this compound. The extraction process often includes chopping or chewing the plant material to release myrosinase, an enzyme that hydrolyzes this compound to sulforaphane .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form sulforaphane, a process catalyzed by the enzyme myrosinase.

Hydrolysis: The hydrolysis of this compound by myrosinase results in the formation of sulforaphane, glucose, and sulfate.

Common Reagents and Conditions:

Eigenschaften

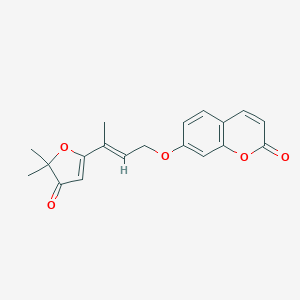

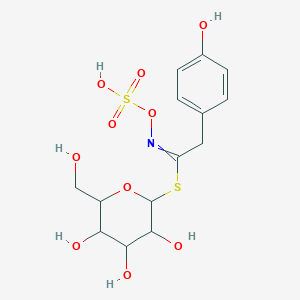

IUPAC Name |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMLNKINDDUDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO10S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Glucoraphanin itself is not bioactive. Upon consumption and contact with the enzyme myrosinase, it's converted into sulforaphane. [, , , , ] Sulforaphane is a potent inducer of phase II detoxification enzymes, which play a crucial role in neutralizing carcinogens and reactive oxygen species (ROS). [, , , , ]

A: Sulforaphane activates the transcription factor Nrf2 by inhibiting its interaction with Keap1. [, ] This activation leads to the upregulation of antioxidant and detoxification genes, conferring protection against oxidative stress, inflammation, and carcinogenesis. [, , ]

ANone: this compound has the molecular formula C16H25NO10S2 and a molecular weight of 435.5 g/mol.

A: While specific spectroscopic data wasn't detailed in the provided papers, this compound is commonly analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., diode array, mass spectrometry). [, , , , , ]

A: Yes, this compound can be extracted and purified from sources like broccoli seeds. [, , , , ] Various techniques, including anion exchange chromatography and gel filtration, are employed for this purpose. []

A: this compound degradation occurs during storage, influenced by factors like temperature, packaging, and duration. [] Refrigeration and Modified Atmosphere Packaging (MAP) have shown promise in preserving this compound content. []

A: Yes, acidic conditions (pH < 6) accelerate this compound degradation. [] Storage at neutral pH is recommended for maintaining stability. []

A: Myrosinase is a crucial enzyme that hydrolyzes this compound into sulforaphane. [, , , , , , ] This enzymatic conversion is essential for releasing the bioactive compound.

A: Yes, certain gut bacteria possess myrosinase-like activity and can hydrolyze this compound to release sulforaphane. [, , ] Regular consumption of cooked broccoli may enhance this bacterial myrosinase activity. []

A: Strategies for improving bioavailability include: * Consuming broccoli sprouts, which have higher this compound levels than mature broccoli. [, ] * Co-administering this compound with active myrosinase from plant sources. [] * Exploring encapsulation techniques using cyclodextrins to protect and enhance the delivery of sulforaphane. []

A: Sustainable sourcing and extraction methods are crucial to minimize the environmental footprint. Research on alternative production methods, such as microbial biosynthesis, could contribute to sustainability efforts. []

A: Orally administered this compound is absorbed intact and undergoes enterohepatic circulation. [] A small portion is excreted unchanged in urine, while the majority is hydrolyzed by gut bacteria or absorbed and metabolized. [, ]

A: Consuming broccoli with enhanced this compound content due to specific Myb28 genotypes leads to higher levels of sulforaphane in the bloodstream. [] This highlights the potential of breeding programs for developing more potent broccoli varieties. []

A: Numerous in vitro and animal studies demonstrate the anticancer activity of sulforaphane. It inhibits the growth of various cancer cell lines and reduces tumor incidence in animal models. [, , , , , , ] Human studies suggest a link between cruciferous vegetable consumption and reduced cancer risk, but more research is needed to establish a direct causal relationship. []

A: Yes, this compound supplementation in mice fed a high-fat diet has shown promising results, including reduced weight gain, improved glucose tolerance, and decreased liver fat accumulation. []

While the provided papers do not extensively discuss resistance mechanisms, understanding potential resistance development to this compound's beneficial effects requires further investigation. Future research could focus on:A: High-Performance Liquid Chromatography (HPLC) is commonly employed for the quantification of this compound and related compounds. [, , , , , ] Coupling HPLC with various detectors, such as diode array detectors or mass spectrometers, allows for sensitive and specific detection. [, , ]

A: Yes, analytical methods for this compound analysis are continuously being refined and validated to ensure accuracy, precision, and reliability in research and commercial applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

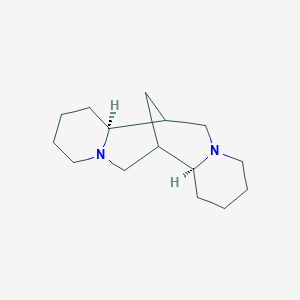

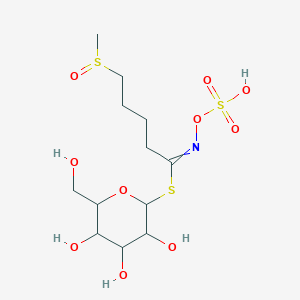

![methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B191286.png)